tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate
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Overview
Description
tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it valuable in biochemical assays .
Medicine: It can be used in the synthesis of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring may also interact with aromatic residues in the target protein, enhancing binding affinity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the thiazole ring.
tert-Butyl N-(3-hydroxypropyl)carbamate: Contains a hydroxypropyl group instead of the thiazole ring.
tert-Butyl N-(2-amino-phenyl)carbamate: Features an amino-phenyl group, offering different reactivity and applications.
Uniqueness: The presence of the thiazole ring in tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate imparts unique chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it more versatile in scientific research and pharmaceutical applications compared to its simpler analogs .
Properties
IUPAC Name |
tert-butyl N-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-7(2)9-13-8(3)10(17-9)14-11(15)16-12(4,5)6/h7H,1-6H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUNTNPFIRNORZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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